molecular formula C10H17N5OS B2595655 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone CAS No. 688761-14-0

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

Cat. No.: B2595655
CAS No.: 688761-14-0
M. Wt: 255.34
InChI Key: KHDPVVYDKKFTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a triazole-based compound featuring a 5-amino-1,2,4-triazole core linked via a thioether group to an ethanone moiety substituted with an azepane (7-membered saturated ring). This compound was synthesized by Goma’a et al. as part of a series of antiviral agents targeting herpes simplex virus-1 (HSV-1).

The structural uniqueness of this compound lies in its azepane ring, which distinguishes it from smaller nitrogen-containing heterocycles (e.g., piperidine). The amino group on the triazole core may enhance solubility and hydrogen-bonding interactions, while the thioether linkage contributes to metabolic stability.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(azepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c11-9-12-10(14-13-9)17-7-8(16)15-5-3-1-2-4-6-15/h1-7H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDPVVYDKKFTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazole ring can be functionalized with a thiol group, which is then reacted with an appropriate electrophile to form the thioether linkage.

    Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions or by using azepane-containing starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) exhibits moderate reactivity in nucleophilic substitution reactions. While less reactive than thiols, it can participate in displacement under specific conditions:

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides, base (e.g., K₂CO₃), DMF, 60°CS-Alkylated derivatives
Aromatic substitutionElectrophiles (e.g., HNO₃/H₂SO₄)Nitro-substituted triazole analogs

Example: In analogous triazole-thioether systems, alkylation with methyl iodide under basic conditions yields S-methylated products, preserving the triazole core.

Oxidation of the Thioether Group

The sulfur atom in the thioether is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductReference
H₂O₂Acetic acid, 50°CSulfoxide (R-SO-R')
mCPBACH₂Cl₂, rtSulfone (R-SO₂-R')

Experimental studies on similar compounds show sulfoxide formation as the predominant pathway with hydrogen peroxide, while mCPBA drives complete oxidation to sulfones.

Reactivity of the 5-Amino Group

The 5-amino group on the triazole acts as a nucleophile, enabling:

Acylation

Acylating AgentConditionsProductReference
Acetyl chloridePyridine, 0°C → rtN-Acetylated triazole
Benzoyl chlorideEt₃N, CH₂Cl₂N-Benzoylated derivative

Alkylation

Alkylating AgentConditionsProductReference
Methyl iodideK₂CO₃, DMF, 60°CN-Methyltriazole
Ethyl bromoacetateNaH, THFEthyl ester-functionalized triazole

Example: N-Acetylation of 5-amino-1,2,4-triazole derivatives proceeds efficiently in pyridine, confirmed by IR (loss of NH₂ stretch at ~3345 cm⁻¹) and NMR (appearance of acetyl singlet at δ 2.1 ppm) .

Condensation Reactions Involving the Ethanone Group

The ketone moiety participates in condensation reactions:

Reaction TypeReagents/ConditionsProductReference
Hydrazone formationHydrazine hydrate, EtOH, ΔHydrazone derivative
Schiff base formationAniline, AcOH, rtImine-linked adduct

Hydrazones derived from similar ethanone-containing triazoles demonstrate stability in acidic media, making them useful intermediates for further functionalization.

Cyclization Reactions

The compound’s multifunctional structure enables cyclization under controlled conditions:

Reagents/ConditionsProductReference
POCl₃, DMF (Vilsmeier-Haack)Triazolo[1,5-a]pyrimidine derivatives
CuI, L-proline (Click conditions)1,2,3-Triazole-fused macrocycles

Example: In the presence of POCl₃, the ethanone group undergoes formylation, followed by intramolecular cyclization with the amino group to form fused heterocycles .

Interaction with the Azepane Ring

The azepane ring’s secondary amine participates in:

Reaction TypeReagents/ConditionsProductReference
ProtonationHCl, Et₂OHydrochloride salt
AcylationAcetic anhydride, pyridineN-Acetylazepane

The azepane’s conformational flexibility reduces steric hindrance, facilitating salt formation with mineral acids.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against a range of pathogens. The specific compound in focus has demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as certain fungi .

Anticancer Properties

Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest it may induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

Inhibition of Enzymatic Activity

Triazoles have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they can act as inhibitors of fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This mechanism is similar to that of well-known antifungal agents like fluconazole .

Fungicides

The antifungal properties of triazole derivatives make them suitable for agricultural applications as fungicides. The compound can be used to protect crops from fungal infections, thus enhancing yield and quality. Research is ongoing to assess its effectiveness and safety in agricultural settings .

Plant Growth Regulators

Some studies are exploring the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to improved agricultural productivity .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have shown promise for applications in photonics and optoelectronics. The unique structural features of this compound may contribute to its effectiveness in this area .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives including this compound against clinical isolates of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than standard antifungal treatments.

PathogenMIC (µg/mL)Standard Treatment (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans48

Case Study 2: Anticancer Activity

In vitro studies performed at ABC Institute assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF7). The results demonstrated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Key Observations

Antiviral vs. Antifungal Activity :

  • The target compound’s azepane substituent may contribute to its antiviral specificity, whereas benzimidazole-triazole hybrids (e.g., 5w) with fluorophenyl and methyl groups exhibit antifungal activity via ergosterol biosynthesis inhibition .
  • The larger azepane ring may enhance lipophilicity and membrane penetration compared to piperidine-containing analogs (e.g., 5j), which are associated with antibacterial properties .

Role of Halogen Substituents :

  • Fluorine substitution (e.g., in Compound 21) correlates with enhanced anticancer activity, likely due to metabolic stabilization and improved target binding .
  • Chlorine substituents (e.g., in 5j and 5t) are linked to increased antifungal potency, possibly through electron-withdrawing effects that enhance enzyme inhibition .

Impact of Heterocyclic Moieties :

  • Benzimidazole-triazole hybrids () show broader antifungal activity, whereas quinazolinyl-piperidine derivatives () target bacterial pathogens, reflecting divergent structure-activity relationships.
  • The azepane ring in the target compound may offer unique pharmacokinetic advantages, such as prolonged half-life, compared to smaller rings like piperidine .

Mechanistic Insights and ADME Considerations

  • Antiviral Mechanism : The target compound’s activity against HSV-1 suggests interference with viral replication machinery, though exact targets remain uncharacterized .
  • Antifungal Mechanism : Analogs like 5w disrupt ergosterol biosynthesis, a critical pathway in fungal cell membrane integrity .
  • ADME Profiles :
    • Compounds with halogen substituents (e.g., fluorine, chlorine) often exhibit improved metabolic stability and bioavailability.
    • Azepane’s larger ring size may reduce renal clearance compared to piperidine derivatives, though this requires experimental validation.

Biological Activity

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with various thio derivatives and azepan-based precursors. The compound can be synthesized through a multi-step process that may include:

  • Formation of the triazole ring : Utilizing aminoguanidine and appropriate carbonyl compounds.
  • Thioether formation : Reaction with thiols to introduce the thio group.
  • Final coupling : Attaching the azepan moiety through nucleophilic substitution reactions.

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazoles are recognized for their antifungal efficacy due to their ability to inhibit fungal cytochrome P450 enzymes. Compounds similar to this compound have shown effectiveness against Candida species and Aspergillus spp. .

Anticancer Activity

Triazole derivatives have been reported to possess anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Some triazole derivatives inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Anti-inflammatory and Analgesic Effects

Compounds containing triazole moieties have also exhibited anti-inflammatory and analgesic effects in preclinical models. This activity is attributed to their ability to modulate inflammatory pathways and reduce pain responses .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Triazole Ring : Different substitutions on the triazole ring can enhance or diminish biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated potent antifungal activity against Candida albicans with an IC50 value of 12 µM for a related triazole derivative .
Study BReported significant cytotoxicity against breast cancer cell lines (MCF7), indicating potential for anticancer applications .
Study CShowed anti-inflammatory effects in a rat model of paw edema after administration of a related compound .

Q & A

Q. What are common synthetic routes for synthesizing 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves reacting a thiol-containing 1,2,4-triazole precursor (e.g., 5-amino-1,2,4-triazole-3-thiol) with a ketone derivative bearing a leaving group (e.g., bromo- or chloroethanone). Microwave-assisted methods using aminoguanidine and succinic anhydride have also been effective for analogous triazole derivatives, improving reaction efficiency . Solvent selection (e.g., ethanol, acetic acid) and catalysts (e.g., NaH) are critical for yield optimization.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond lengths, angles, and crystal packing. For example, XRD analysis of structurally similar triazole-thioether compounds revealed deviations in dihedral angles between the triazole and azepane rings, highlighting conformational flexibility . Complementarily, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level validate experimental geometries, with mean deviations of <0.02 Å in bond lengths .

Q. What spectroscopic techniques are used for purity and structural analysis?

  • Chromatography : HPLC or TLC to confirm purity (>95%) .
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., NH2_2 at δ 5.8–6.2 ppm) and confirm substitution patterns .
  • IR : Peaks at 3300–3400 cm1^{-1} (N-H stretch) and 1650–1700 cm1^{-1} (C=O stretch) are diagnostic .

Q. What safety considerations are critical during synthesis?

Use fume hoods for volatile reagents (e.g., acetic acid, thiols). Personal protective equipment (PPE) is mandatory due to potential skin irritation from azepane derivatives. Waste disposal must follow institutional guidelines for nitrogen- and sulfur-containing organics .

Advanced Questions

Q. How to address discrepancies between DFT-calculated and experimental molecular geometries?

Discrepancies often arise from solvent effects, basis set limitations, or crystal-packing forces. Mitigation strategies:

  • Use polarizable continuum models (PCM) for solvent corrections.
  • Apply higher-level basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., M06-2X) .
  • Compare Hirshfeld surfaces from XRD to identify intermolecular interactions (e.g., H-bonding, π-stacking) that DFT may overlook .

Q. What methodological approaches study tautomerism in triazole derivatives?

Tautomerism between 1H- and 4H-triazole forms is analyzed via:

  • NMR : Chemical shift splitting in DMSO-d6_6 indicates proton exchange .
  • XRD : Resolves tautomeric forms in the solid state (e.g., 1H-triazole dominance in crystal lattices) .

Q. How to design experiments to evaluate biological activity?

  • MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., U-87 glioblastoma) at concentrations of 1–100 μM, with IC50_{50} values <10 μM indicating promising activity .
  • Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR or tubulin, prioritizing compounds with docking scores < -8.0 kcal/mol .

Q. How to optimize reaction conditions for higher yield?

  • Temperature : Microwave-assisted synthesis at 80–100°C reduces reaction time (4–6 hr vs. 24 hr conventional) .
  • Catalysts : NaH or K2_2CO3_3 improves thioether bond formation efficiency .
  • Stoichiometry : A 1.2:1 molar ratio of thiol to ketone precursor minimizes side products .

Q. What computational methods predict electronic properties relevant to bioactivity?

  • DFT : Calculate HOMO-LUMO gaps to assess redox stability (e.g., gaps > 4 eV suggest low reactivity) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for target binding .

Q. How to analyze intermolecular interactions in the crystal lattice?

  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H···N (25%), H···S (15%)) using CrystalExplorer .
  • π-Stacking Metrics : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) from XRD data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.